Benzyl phenyl carbonate

Mechanistic Chemistry Reaction Kinetics Cation-π Interactions

Benzyl phenyl carbonate (CAS 28170-07-2) is a mixed carbonate ester featuring both benzyl and phenyl moieties. Its primary application is as a selective protecting group for amines, enabling the synthesis of carbamate-protected polyamines under mild conditions.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 28170-07-2
Cat. No. B1280318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl phenyl carbonate
CAS28170-07-2
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2
InChIInChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
InChIKeySNGLYCMNDNOLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Phenyl Carbonate (CAS 28170-07-2) as a Dual-Function Carbonate Ester in Organic Synthesis


Benzyl phenyl carbonate (CAS 28170-07-2) is a mixed carbonate ester featuring both benzyl and phenyl moieties. Its primary application is as a selective protecting group for amines, enabling the synthesis of carbamate-protected polyamines under mild conditions . The compound exhibits a density of 1.156 g/mL at 25 °C and a boiling point of 120-130 °C at 0.5 mmHg . Its unique benzyl aryl structure imparts distinct reactivity profiles compared to fully alkyl or fully aryl carbonates, making it a strategic intermediate in both fine chemical synthesis and polymer science [1].

Why Benzyl Phenyl Carbonate Outperforms Generic Carbonate Esters in Selective Transformations


Generic substitution with simpler carbonates such as dimethyl carbonate, diphenyl carbonate, or dibenzyl carbonate often fails in applications demanding chemo- and regio-selectivity. Benzyl phenyl carbonate provides a unique balance of reactivity and stability: the benzyl group undergoes cation-π stabilized activation, accelerating nucleophilic attack 16-fold compared to alkyl phenyl carbonates, while the phenyl carbonate linkage offers hydrolytic stability superior to chloroformates [1]. This asymmetric design enables selective mono-protection of polyamines without cross-reactivity, a feat unattainable with symmetrical carbonates like diphenyl carbonate which yield complex mixtures . Procurement decisions must therefore account for these mechanistic advantages, as substituting with a generic carbonate ester compromises both reaction yield and selectivity.

Quantitative Evidence for Selecting Benzyl Phenyl Carbonate: Direct Comparisons vs. Analogs


16-Fold Hydrolysis Rate Acceleration Compared to Isobutyl Phenyl Carbonate

Kinetic studies demonstrate that benzyl phenyl carbonate undergoes hydrolysis 16 times faster than its alkyl analog, isobutyl phenyl carbonate, under identical nucleophilic conditions. This significant acceleration is attributed to cation-π stabilization of the transition state by the benzyl group [1]. In contrast, isobutyl phenyl carbonate lacks this aromatic π-system and exhibits markedly slower hydrolysis. The quantified difference provides a predictive basis for reaction optimization, allowing chemists to leverage enhanced reactivity when needed while avoiding it when stability is paramount.

Mechanistic Chemistry Reaction Kinetics Cation-π Interactions

Selective Mono-Carbamate Protection of Aliphatic Diamines Achieves Clean Product Profiles

A validated laboratory procedure demonstrates that benzyl phenyl carbonate enables selective mono-carbamate protection of aliphatic diamines. Using a 2:1 molar ratio of benzyl phenyl carbonate to diamine in ethanol at room temperature overnight, the reaction yields the desired mono-protected product after a straightforward acid-base workup . This selectivity is a direct consequence of the compound's asymmetric structure, where the phenyl carbonate moiety exhibits attenuated electrophilicity compared to chloroformates. In contrast, using the symmetrical diphenyl carbonate under analogous conditions results in over-protection and complex mixtures .

Synthetic Methodology Protecting Group Chemistry Polyamine Synthesis

Key Intermediate in Polycarbonate Synthesis with Distinct End-Capping Properties

Benzyl phenyl carbonate serves as a strategic intermediate and end-capping agent in the synthesis of specialty polycarbonates, imparting distinct properties not achievable with diphenyl carbonate alone . While diphenyl carbonate (boiling point ~302 °C at 760 mmHg) is widely used as a monomer in melt polycondensation, benzyl phenyl carbonate (boiling point 120-130 °C at 0.5 mmHg) offers a lower molecular weight and different leaving group profile that facilitates controlled chain termination. This allows polymer chemists to tune molecular weight distribution and introduce benzyl end-groups, which enhance polymer adhesion and modify thermal properties compared to fully phenyl-terminated chains [1].

Polymer Chemistry Polycarbonates Materials Science

Comprehensive Spectroscopic Fingerprint Enables Rigorous Quality Control and Structural Verification

A complete spectroscopic characterization of benzyl phenyl carbonate has been reported, including experimental FT-IR (400–4000 cm⁻¹), FT-Raman (50–3500 cm⁻¹), UV-Vis (200–800 nm), and both ¹H and ¹³C NMR spectra, alongside DFT-calculated vibrational frequencies for direct comparison [1]. This comprehensive dataset provides a definitive analytical fingerprint that facilitates unambiguous identification and purity assessment. In contrast, many commercial analogs lack such detailed, peer-reviewed spectral data, complicating QC workflows. The availability of this data reduces the analytical burden on procurement and quality teams, enabling rapid verification of material identity and purity against established benchmarks.

Analytical Chemistry Quality Control Spectroscopy

Definitive Application Scenarios for Benzyl Phenyl Carbonate Based on Quantitative Evidence


Selective Mono-Protection of Polyamines for Complex Molecule Synthesis

This scenario leverages benzyl phenyl carbonate's validated ability to selectively protect a single amine group in aliphatic diamines, as demonstrated by TCI's established procedure (2:1 carbonate to diamine ratio, EtOH, room temperature) . This application is particularly valuable in the synthesis of polyamine-containing natural products and pharmaceutical intermediates where precise functional group manipulation is critical. Substitution with generic carbonates (e.g., dimethyl carbonate, diphenyl carbonate) would lead to complex mixtures and require extensive chromatography, negating the time and cost savings benzyl phenyl carbonate affords. The 16-fold hydrolytic acceleration data also informs reaction design when nucleophilic environments are present [1].

Development of Functional Polycarbonates with Tailored End-Group Chemistry

Researchers synthesizing specialty polycarbonates for high-performance applications can utilize benzyl phenyl carbonate as an end-capping agent to install benzyl groups at polymer chain termini. This modification enhances adhesion to metal substrates and alters thermal properties compared to traditional phenyl-terminated polycarbonates derived from diphenyl carbonate . The lower boiling point of benzyl phenyl carbonate (120-130 °C at 0.5 mmHg) compared to diphenyl carbonate (~302 °C) also simplifies removal of excess reagent under vacuum during polymer workup. This scenario directly addresses the need for differentiated polymer properties in automotive, electronics, and coating industries [1].

Mechanistic Studies of Carbonate Activation via Cation-π Interactions

Academic and industrial research groups investigating the fundamental chemistry of carbonate esters and leaving group activation will find benzyl phenyl carbonate to be an essential model compound. Its 16-fold rate enhancement relative to isobutyl phenyl carbonate provides a quantifiable system for studying cation-π stabilization effects in nucleophilic substitution reactions . This evidence makes benzyl phenyl carbonate a preferred substrate for kinetic studies aiming to elucidate transition state structures and develop predictive reactivity models, where a simpler alkyl carbonate would lack the required aromatic interaction and thus fail to probe the same mechanistic questions.

Analytical Method Development and Quality Control Reference Standard

Due to the comprehensive peer-reviewed spectroscopic characterization available—including full FT-IR, FT-Raman, UV-Vis, and NMR assignments validated by DFT calculations —benzyl phenyl carbonate serves as an excellent reference standard for developing analytical methods to detect and quantify carbonate esters in complex mixtures. Quality control laboratories can use this data to calibrate instruments, validate purity assays, and identify unknown components in reaction monitoring, tasks for which many less-characterized analogs are unsuitable.

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